molecular formula C30H33Cl2F4N3O5 B560473 MI-888 TFA salt CAS No. 1303609-30-4

MI-888 TFA salt

Número de catálogo: B560473
Número CAS: 1303609-30-4
Peso molecular: 662.504
Clave InChI: ALTIHMRCJFNFEA-YCGLADFPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Highly Potent and Efficacious MDM2 Inhibitor;  High Quality Biochemicals for Research Uses

Q & A

Basic Research Questions

Q. How does MI-888 TFA salt achieve selective inhibition of MDM2-p53 interaction in cancer cells with wild-type p53?

MI-888 binds competitively to the hydrophobic cleft of MDM2, mimicking the α-helical transactivation domain of p53. Structural studies (e.g., X-ray crystallography) confirm that its spirooxindole scaffold and substituents (e.g., chloro and methyl groups) form critical van der Waals interactions and hydrogen bonds with MDM2 residues like Phe19, Trp23, and Leu26 . Selectivity for wild-type p53 cancer cells is validated through comparative assays using isogenic cell lines (p53 wild-type vs. p53-null), where MI-888 induces apoptosis only in p53-functional models .

Q. What are the critical structural features of this compound that contribute to its nanomolar binding affinity for MDM2?

The cis-cis configuration of the spirooxindole core stabilizes interactions with MDM2’s binding pocket. Substituents such as 4-chlorophenyl and tert-butyl groups enhance hydrophobic contacts, while the trifluoroacetic acid (TFA) counterion improves solubility without disrupting binding kinetics. Structure-activity relationship (SAR) studies using diastereomeric analogs (e.g., isomers a–d) demonstrate that deviations from the cis-cis configuration reduce affinity by >100-fold .

Q. What in vitro models are most appropriate for initial screening of MI-888’s antitumor activity?

Use p53 wild-type cancer cell lines (e.g., SJSA-1 osteosarcoma, RS4;11 leukemia) with parallel controls (e.g., p53-mutant HCT-116 colon cancer). Assays should include:

  • Cell viability (MTT/WST-1) at 72 hours.
  • Apoptosis markers (Annexin V/PI staining).
  • p53 pathway activation (western blot for p21, MDM2, and cleaved caspase-3). Dose-response curves (IC₅₀) must be compared across cell lines to confirm p53-dependent selectivity .

Advanced Research Questions

Q. How do diastereomeric impurities in this compound formulations impact experimental reproducibility?

The reversible ring-opening-recyclization reaction of spirooxindoles can generate up to four diastereomers, with isomer b (cis-cis) being the most active. Impurities from isomers a , c , or d (trans configurations) reduce potency due to suboptimal MDM2 binding. Researchers must:

  • Characterize batches using chiral HPLC or LC-MS.
  • Report isomer ratios in supplementary materials.
  • Use purity thresholds (>95% isomer b ) for in vivo studies to avoid skewed efficacy data .

Q. What analytical challenges arise when quantifying TFA content in MI-888 formulations, and how can extraction efficiency be optimized?

TFA quantification is complicated by matrix interference (e.g., bicarbonate ions) and lack of isotope-labeled internal standards. To improve accuracy:

  • Acidify samples (pH ≤ 2) to dissociate ion pairs.
  • Use mass-labeled TFA (¹³C-TFA) as an internal standard.
  • Validate extraction efficiency via spike-recovery experiments (85–115% acceptable) across matrices (e.g., plasma, tumor homogenates) .

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy data for MI-888?

Discrepancies may arise from pharmacokinetic (PK) limitations or tumor microenvironment factors. Solutions include:

  • PK/PD modeling : Correlate plasma/tumor drug levels with p21 activation.
  • Xenograft stratification : Use models with confirmed p53 status (e.g., PCR/WES).
  • Combination studies : Test MI-888 with agents that overcome stromal resistance (e.g., anti-PD-1) .

Q. How should preclinical toxicity studies for this compound be designed to balance efficacy and safety?

  • Conduct maximum tolerated dose (MTD) trials in rodents with daily oral dosing (5–14 days).
  • Monitor body weight, hematology, and organ histopathology.
  • Compare tumor regression (caliper measurements) against toxicity thresholds (e.g., >20% weight loss).
  • Use PK data to adjust dosing schedules (e.g., intermittent dosing to reduce hepatotoxicity) .

Q. Methodological Considerations

Q. What quality control protocols are essential for this compound synthesis?

  • Purity : ≥95% isomer b (HPLC, UV 254 nm).
  • Residual solvents : Meet ICH Q3C limits for TFA (<0.1% v/v).
  • Inorganics : Quantify via ICP-MS (e.g., chloride <500 ppm).
  • Stability : Accelerated degradation studies (40°C/75% RH for 6 months) to assess isomer interconversion .

Q. How can researchers validate the specificity of MI-888 in complex biological matrices?

  • Use immunodepletion (anti-MDM2 antibodies) to confirm target engagement in pull-down assays.
  • Perform RNA-seq to verify transcriptome-wide p53 pathway activation.
  • Cross-validate findings with genetic knockdown (siRNA against p53) .

Propiedades

Número CAS

1303609-30-4

Fórmula molecular

C30H33Cl2F4N3O5

Peso molecular

662.504

Nombre IUPAC

(2/'R,3R,3/'S,5/'S)-6-chloro-3/'-(3-chloro-2-fluorophenyl)-5/'-(2,2-dimethylpropyl)-N-(3-hydroxy-3-methylcyclobutyl)-2-oxospiro[1H-indole-3,4/'-pyrrolidine]-2/'-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C28H32Cl2FN3O3.C2HF3O2/c1-26(2,3)13-20-28(17-9-8-14(29)10-19(17)33-25(28)36)21(16-6-5-7-18(30)22(16)31)23(34-20)24(35)32-15-11-27(4,37)12-15;3-2(4,5)1(6)7/h5-10,15,20-21,23,34,37H,11-13H2,1-4H3,(H,32,35)(H,33,36);(H,6,7)/t15?,20-,21-,23+,27?,28+;/m0./s1

Clave InChI

ALTIHMRCJFNFEA-YCGLADFPSA-N

SMILES

CC1(CC(C1)NC(=O)C2C(C3(C(N2)CC(C)(C)C)C4=C(C=C(C=C4)Cl)NC3=O)C5=C(C(=CC=C5)Cl)F)O.C(=O)(C(F)(F)F)O

Sinónimos

(2/'S,3R,4/'S,5/'R)-6-Chloro-4/'-(3-chloro-2-fluorophenyl)-N-(cis-3-hydroxy-3-ethylcyclobutyl)-2/'-neopentyl-2-oxospiro[indoline-3,3-pyrrolidine]-5-carboxamide TFA salt

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

MI-888 TFA salt
MI-888 TFA salt
MI-888 TFA salt
MI-888 TFA salt
MI-888 TFA salt

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.